molecular formula C8H21ClN2O B1654419 4-((2-(Dimethylamino)ethyl)amino)butan-1-ol hydrochloride CAS No. 2288710-40-5

4-((2-(Dimethylamino)ethyl)amino)butan-1-ol hydrochloride

Cat. No.: B1654419
CAS No.: 2288710-40-5
M. Wt: 196.72
InChI Key: WJNZUPNAFMPINA-UHFFFAOYSA-N
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Description

4-((2-(Dimethylamino)ethyl)amino)butan-1-ol hydrochloride is a chemical compound with significant applications in various fields such as chemistry, biology, medicine, and industry. This compound is known for its unique structural properties and reactivity, making it a valuable reagent in scientific research and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-((2-(Dimethylamino)ethyl)amino)butan-1-ol hydrochloride typically involves the reaction of 4-aminobutan-1-ol with 2-dimethylaminoethyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, with the addition of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. Continuous flow reactors and automated systems are often employed to enhance production efficiency and maintain consistent quality.

Chemical Reactions Analysis

Types of Reactions: 4-((2-(Dimethylamino)ethyl)amino)butan-1-ol hydrochloride can undergo various types of chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding aldehydes, ketones, or carboxylic acids.

  • Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

  • Substitution: Nucleophilic substitution reactions can occur at the amine or hydroxyl groups, leading to the formation of new compounds.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

  • Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

  • Substitution: Nucleophiles like alkyl halides and amines are used, often in the presence of a base.

Major Products Formed:

  • Oxidation: Aldehydes, ketones, carboxylic acids.

  • Reduction: Amine derivatives.

  • Substitution: Various substituted amines and ethers.

Scientific Research Applications

Scientific Research Applications

The compound serves multiple roles in scientific research:

  • Organic Synthesis : It is used as a building block for synthesizing complex organic molecules and can act as a catalyst in various chemical reactions.
  • Biochemical Assays : The compound is employed in enzyme studies to understand enzyme mechanisms and interactions.
  • Pharmaceutical Development : It plays a crucial role in drug discovery and development processes, particularly in creating new therapeutic agents.
  • Industrial Applications : The compound is utilized in producing polymers, coatings, and other industrial chemicals.

The compound exhibits notable biological activity due to its unique structure:

Enzyme Modulation

It can influence enzyme kinetics by altering the activity of specific enzymes through direct interaction.

Anticancer Effects

Recent studies have demonstrated its potential anticancer properties. For example, derivatives of this compound showed antiproliferative effects on cancer cell lines such as MCF-7 (breast cancer) and MDA-MB-231 (triple-negative breast cancer), with IC50 values ranging from 10 to 33 nM.

CompoundCell LineIC50 (nM)Mechanism of Action
9hMCF-710Tubulin destabilization
9qMDA-MB-23123Inhibition of microtubule polymerization
CA-4MCF-73.9Antimitotic properties

Neuropharmacological Effects

The dimethylamino group suggests potential neuropharmacological effects, indicating that compounds with similar structures could cross the blood-brain barrier and modulate neurotransmitter systems, leading to applications in treating neurological disorders.

Case Studies

  • In Vitro Studies : Research evaluating the effects of various derivatives on cell viability in cancer cell lines indicated significant reductions at low concentrations, showcasing the compound's potential as an anticancer agent.
  • Stability Studies : Investigations into the stability of related compounds under physiological conditions revealed that structural modifications could enhance stability and bioavailability, which are critical for therapeutic efficacy.

Mechanism of Action

The mechanism by which 4-((2-(Dimethylamino)ethyl)amino)butan-1-ol hydrochloride exerts its effects depends on its specific application. In catalytic reactions, it may act as a nucleophile or an electrophile, facilitating the formation of new chemical bonds. In biochemical assays, it may interact with enzymes or other biomolecules to modulate their activity.

Molecular Targets and Pathways:

  • Catalysis: Targets include various organic substrates and intermediates in synthetic pathways.

  • Biochemical Assays: Interacts with enzymes, receptors, and other biomolecules involved in biological processes.

Comparison with Similar Compounds

4-((2-(Dimethylamino)ethyl)amino)butan-1-ol hydrochloride is unique in its structural features and reactivity compared to other similar compounds. Some of the similar compounds include:

  • 4-Dimethylaminopyridine (DMAP): A more basic derivative of pyridine, used as a catalyst in esterification reactions.

  • N,N-Dimethylethanolamine (DEA): A compound with similar amine functionalities, used in various industrial applications.

  • 4-Aminobutanol: A simpler amine derivative, often used as a solvent or intermediate in organic synthesis.

These compounds share some similarities in their amine functionalities but differ in their specific applications and reactivity profiles.

Biological Activity

4-((2-(Dimethylamino)ethyl)amino)butan-1-ol hydrochloride, often referred to as a dimethylamino derivative, is a compound that exhibits significant biological activity. Its unique structure contributes to its reactivity and potential applications in various fields, including medicinal chemistry and biochemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

The compound's structure is characterized by a butanol backbone with a dimethylamino group, which enhances its solubility and reactivity. It can undergo various chemical reactions such as oxidation, reduction, and substitution, making it versatile in synthetic applications .

The biological effects of this compound depend on its interaction with biological targets:

  • Enzyme Modulation : The compound can interact with enzymes, potentially altering their activity. This interaction may involve binding to active sites or allosteric sites, influencing enzyme kinetics.
  • Cellular Pathways : It may affect cellular signaling pathways by modulating receptor activity or influencing the stability of cytoskeletal components such as tubulin .

Anticancer Effects

Recent studies have highlighted the anticancer potential of this compound. For instance, in vitro studies demonstrated that derivatives similar to this compound exhibit antiproliferative effects on cancer cell lines such as MCF-7 (breast cancer) and MDA-MB-231 (triple-negative breast cancer). The IC50 values for these compounds ranged from 10 to 33 nM, indicating potent activity .

Table 1: Anticancer Activity of Related Compounds

CompoundCell LineIC50 (nM)Mechanism of Action
9hMCF-710Tubulin destabilization
9qMDA-MB-23123Inhibition of microtubule polymerization
CA-4MCF-73.9Antimitotic properties

Neuropharmacological Effects

The dimethylamino group suggests potential neuropharmacological effects. Compounds with similar structures have been investigated for their ability to cross the blood-brain barrier and modulate neurotransmitter systems. This could lead to applications in treating neurological disorders.

Case Studies

  • In Vitro Studies : A study evaluated the effects of various derivatives on cell viability in cancer cell lines. The results indicated significant reductions in cell viability at low concentrations, showcasing the compound's potential as an anticancer agent .
  • Stability Studies : Research on the stability of related compounds under physiological conditions revealed that modifications to the structure could enhance stability and bioavailability, which are crucial for therapeutic efficacy .

Properties

IUPAC Name

4-[2-(dimethylamino)ethylamino]butan-1-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H20N2O.ClH/c1-10(2)7-6-9-5-3-4-8-11;/h9,11H,3-8H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJNZUPNAFMPINA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCNCCCCO.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H21ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2288710-40-5
Record name 1-Butanol, 4-[[2-(dimethylamino)ethyl]amino]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2288710-40-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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